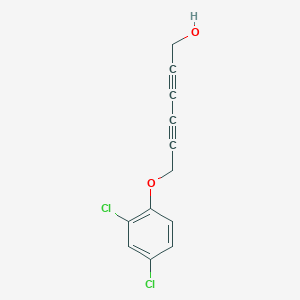
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C₁₄H₂₂. This compound is a derivative of cyclopentadiene, featuring two cyclopentadiene rings connected by a 1,1,2,2-tetramethyl-1,2-ethanediyl bridge. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- typically involves the reaction of cyclopentadiene with a suitable alkylating agent. One common method includes the use of 1,2-dibromo-1,1,2,2-tetramethylethane as the alkylating agent. The reaction is carried out in the presence of a strong base, such as sodium hydride, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic cracking of dicyclopentadiene, followed by alkylation with 1,2-dibromo-1,1,2,2-tetramethylethane. The process involves high temperatures and pressures to ensure complete conversion and high yield. The product is then purified through distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Scientific Research Applications
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of high-performance polymers and resins, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- involves its ability to form stable complexes with transition metals. The compound acts as a ligand, donating electron density to the metal center, which can then participate in various catalytic cycles. The molecular targets include metal ions such as iron, nickel, and palladium, and the pathways involved include coordination and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog with the formula C₅H₆.
Dicyclopentadiene: A dimer of cyclopentadiene with the formula C₁₀H₁₂.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A tetramethyl derivative of cyclopentadiene.
Uniqueness
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is unique due to its bridged structure, which imparts distinct electronic and steric properties. This makes it a valuable ligand in organometallic chemistry, offering enhanced stability and reactivity compared to its simpler analogs.
Properties
CAS No. |
60839-59-0 |
|---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
1-(3-cyclopenta-1,3-dien-1-yl-2,3-dimethylbutan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C16H22/c1-15(2,13-9-5-6-10-13)16(3,4)14-11-7-8-12-14/h5-9,11H,10,12H2,1-4H3 |
InChI Key |
FCFJRDSRIJISCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC1)C(C)(C)C2=CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)

![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)


![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)


